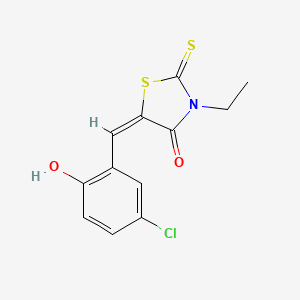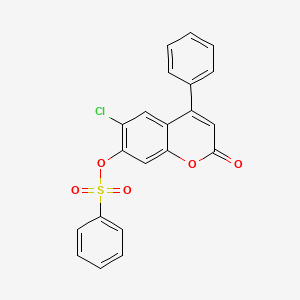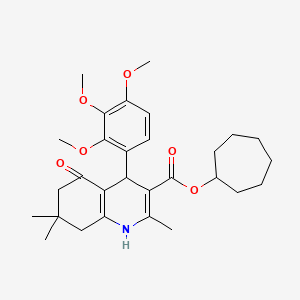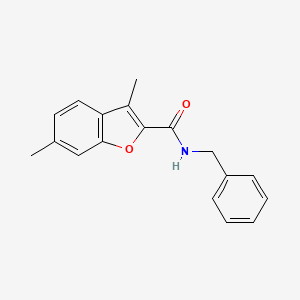
5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Aplicaciones Científicas De Investigación
5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial and antifungal activities by inhibiting the growth and proliferation of microorganisms. It has also been suggested that this compound exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one have been extensively studied. This compound has been shown to inhibit the growth and proliferation of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages of this compound is its broad-spectrum antimicrobial and antifungal activities, which make it a useful tool for studying the growth and proliferation of microorganisms. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of new synthesis methods for this compound, which may improve its yield and purity. Another potential direction is the study of this compound's mechanism of action, which may provide insights into its potential applications in various fields of scientific research. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
Métodos De Síntesis
5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of ethyl acetoacetate. The resulting product is then treated with sodium hydroxide to obtain 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.
Propiedades
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPVWGKNYATFZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Chloro-2-hydroxyphenyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)


![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)